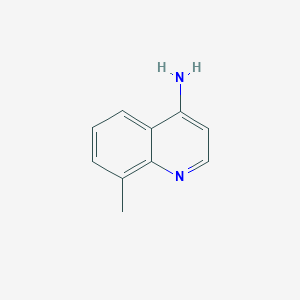

8-Methylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPXEZTWRAIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587975 | |

| Record name | 8-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893762-15-7 | |

| Record name | 8-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 893762-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methylquinolin 4 Amine and Its Analogs

Classical and Contemporary Synthesis of the Quinoline (B57606) Nucleus

The quinoline scaffold is a key component in many physiologically active compounds, and numerous methods for its synthesis have been developed since its initial isolation from coal tar in 1834. iipseries.org These methods range from classical cyclization reactions to modern catalytic systems.

Several classical name reactions form the bedrock of quinoline synthesis, each offering a different pathway to the bicyclic heterocycle by combining anilines with various carbonyl compounds. iipseries.orgbohrium.com These methods, while foundational, often require harsh conditions.

Skraup Synthesis: This reaction produces quinoline by treating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org

Combes Quinoline Synthesis: In this method, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.org

Conrad-Limpach Synthesis: This involves the condensation of anilines with β-ketoesters. bohrium.com

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds reacting with anilines. bohrium.com

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. bohrium.com

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the basic quinoline core. iipseries.org |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. iipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | A key method for quinoline synthesis. bohrium.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A variation of the Skraup synthesis. bohrium.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone | Versatile method for substituted quinolines. bohrium.com |

Achieving regioselectivity, particularly for the installation of an amino group at the C4 position, is a significant challenge in quinoline chemistry. Modern methods have been developed to address this, offering more precise control over the substitution pattern. One prominent strategy involves the regioselective nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 4-position of the quinoline ring. mdpi.com The carbon at the C4 position is more susceptible to nucleophilic attack than the C2 position in certain precursors, guiding the regioselective outcome. mdpi.com

A robust palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed for the synthesis of 4-halo-2-aminoquinolines, which can serve as precursors to other 4-substituted analogs. organic-chemistry.orgacs.org Another specialized method involves the regioselective SN2 ring-opening of a 4-oxirane key-intermediate by various amines to produce 4-aminoalcohol quinoline derivatives with high enantiomeric excess. researchgate.net

Specific Synthetic Routes to 8-Methylquinolin-4-amine and its Substituted Derivatives

The direct synthesis of this compound builds upon the principles of quinoline chemistry, employing specific strategies to ensure the correct placement of both the methyl group at C8 and the amine group at C4.

A common and direct synthetic route to aminating the quinoline ring involves a two-step process: halogenation followed by nucleophilic substitution.

First, the 8-methylquinoline (B175542) starting material is halogenated. The regioselective halogenation of 8-substituted quinolines can be challenging, but metal-free protocols have been established for the C5-halogenation of these compounds. rsc.orgresearchgate.net For the synthesis of the 4-amino derivative, a 4-halo-8-methylquinoline intermediate is required. This can be achieved through various synthetic sequences, often starting from precursors like 4-hydroxy-8-methylquinolin-2(1H)-one, which can be chlorinated to afford 2,4-dichloro-8-methylquinoline. mdpi.com

Once the 4-halo-8-methylquinoline is obtained, the subsequent amination step involves a nucleophilic aromatic substitution reaction, where an amine source displaces the halogen at the 4-position. evitachem.com For instance, the synthesis of 3-Amino-6-bromo-8-methylquinoline dihydrochloride (B599025) involves the bromination of 8-methylquinoline followed by amination.

A more sophisticated and controlled method for introducing the amino group at the C4 position utilizes phosphazene chemistry. This pathway is particularly useful as it proceeds through stable intermediates and often provides clean conversion to the desired amine. mdpi.com The process is based on the Staudinger reaction. scilit.com

The general sequence involves the following steps:

Azidation: A suitable precursor, such as a 4-chloro-8-methylquinoline (B97423) derivative, is reacted with an azide (B81097) source (e.g., sodium azide) to form the corresponding 4-azido-8-methylquinoline. mdpi.comsciforum.net

Phosphazene Formation: The 4-azido derivative is then treated with triphenylphosphine (B44618). In this step (the Staudinger reaction), the azide condenses with the phosphine (B1218219) to eliminate nitrogen gas and form a phosphazene intermediate (an iminophosphorane). mdpi.comscilit.com

Hydrolysis: The resulting phosphazene is subsequently hydrolyzed, typically under acidic conditions. This step cleaves the phosphorus-nitrogen double bond, yielding the desired 4-amino-8-methylquinoline and triphenylphosphine oxide as a byproduct. mdpi.comsciforum.net

This methodology was successfully used to prepare 4-amino-8-methylquinolin-2(1H)-one and its thione analogue, demonstrating its utility for generating 4-amino groups on the 8-methylquinoline scaffold. mdpi.com

Table 2: Key Steps in the Phosphazene Route to 4-Amino-8-Methylquinoline Derivatives

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Azidation | Sodium Azide | 4-Azido-8-methylquinoline derivative | mdpi.com |

| 2 | Phosphazene Formation | Triphenylphosphine | 4-Phosphazene-8-methylquinoline derivative | mdpi.comscilit.com |

| 3 | Hydrolysis | Acid (e.g., HCl) | 4-Amino-8-methylquinoline derivative | mdpi.com |

While not a direct method for synthesizing the aromatic this compound, the catalytic hydrogenation of the quinoline nucleus is a critical methodology for preparing its saturated analogs, such as 1,2,3,4-tetrahydroquinolines. These reduced derivatives are important scaffolds in their own right. bohrium.comnih.gov This transformation involves the reduction of the heterocyclic part of the quinoline ring system.

A variety of catalytic systems have been developed to achieve this reduction with high efficiency and selectivity.

Iron-Based Catalysts: N-doped carbon modified iron-based catalysts have been shown to effectively hydrogenate various substituted quinolines, even in the presence of other reducible functional groups like halogens and nitriles. nih.govrsc.org

Gold Catalysts: Supported gold nanoparticles can catalyze the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines with high regioselectivity under mild conditions. acs.org

Ruthenium-Based Catalysts: A catalytic system of [Ru(p-cymene)Cl₂]₂ with an iodine additive has demonstrated high reactivity for the hydrogenation of a range of quinoline derivatives. dicp.ac.cn

Metal-Free Catalysts: A metal-free approach using B(C₆F₅)₃ as a catalyst with hydrosilanes as the reducing agent enables the hydrogenative reduction of substituted quinolines. organic-chemistry.org

Table 3: Comparison of Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Key Features | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Fe-N-C | Heterogeneous, robust, tolerates functional groups | H₂ pressure, heat | Selective for heterocyclic ring | nih.govrsc.org |

| Au/TiO₂ | Highly regioselective, mild conditions | H₂ pressure (2 MPa), 25-140 °C | Exclusive to 1,2,3,4-tetrahydroquinoline | acs.org |

| [Ru(p-cymene)Cl₂]₂/I₂ | High reactivity, high turnover numbers | H₂ pressure (600 psi), THF solvent | Forms 1,2,3,4-tetrahydroquinolines | dicp.ac.cn |

| B(C₆F₅)₃ / Hydrosilane | Metal-free, mild conditions | Ambient temperature | Forms 1,2,3,4-tetrahydroquinolines | organic-chemistry.org |

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of quinoline derivatives, including this compound, has evolved significantly, moving beyond classical methods to embrace more efficient, selective, and sustainable strategies. These advanced approaches leverage transition metal catalysis, green chemistry principles, and photoredox catalysis to construct and functionalize the quinoline scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound and its analogs, several catalytic systems are prominent.

Palladium-catalyzed reactions are particularly versatile. The Buchwald-Hartwig amination represents a state-of-the-art method for introducing an amino group onto a quinoline ring. This reaction typically involves the cross-coupling of a halo-quinoline, such as 8-methyl-4-chloroquinoline, with an amine source in the presence of a palladium catalyst and a suitable ligand. Similarly, palladium-catalyzed coupling reactions like the Suzuki or Heck reactions can be used to functionalize bromo-substituted derivatives, such as 6-bromo-8-methylquinolin-4-amine, to introduce diverse aryl or alkyl groups. evitachem.com

Beyond palladium, other transition metals including copper, cobalt, rhodium, and ruthenium have been instrumental in quinoline synthesis. mdpi.comrsc.org Cobalt and rhodium-catalyzed C-H activation and cyclization reactions provide efficient pathways to construct the quinoline core from simpler starting materials like anilines and ketones. mdpi.com Copper-catalyzed intermolecular cyclization has also been effectively used to create the 4-quinolone skeleton, a close structural relative and potential precursor to 4-aminoquinolines. rsc.org The presence of the nitrogen atom in the 8-methylquinoline structure facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C(sp³)–H functionalization of the 8-methyl group. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst Type | Reaction | Substrates | Significance |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination | Halo-quinolines, Amines | Direct and efficient method for introducing the key amino group at the C-4 position. |

| Palladium (Pd) | Suzuki/Heck Coupling | Bromo-quinolines, Boronic acids/Alkenes | Allows for C-C bond formation to create diverse functionalized analogs. evitachem.com |

| Cobalt (Co) | C-H Activation/Cyclization | Anilines, Ketones | Provides a direct route to the quinoline skeleton with high functional group tolerance. mdpi.com |

| Rhodium (Rh) | C-H Bond Activation | Anilides, Aldehydes | Enables the synthesis of quinolines under relatively mild conditions. nih.gov |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to address the environmental drawbacks of traditional methods, which often rely on harsh chemicals, high temperatures, and hazardous solvents. ijpsjournal.comnih.gov The focus has shifted towards developing more sustainable and efficient synthetic protocols. rsc.org

Key aspects of green quinoline synthesis include:

Eco-friendly Solvents and Catalysts : Traditional syntheses are being redesigned to use greener solvents like water and ethanol (B145695). researchgate.net Formic acid has been identified as a versatile and environmentally benign catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com

Energy-Efficient Methods : Techniques such as microwave and ultrasound-assisted synthesis are employed to reduce reaction times and energy consumption. nih.govrsc.org

These green methodologies are not only environmentally beneficial but also often lead to improved yields and simplified purification processes, making the synthesis of compounds like this compound more sustainable. ijpsjournal.comacs.org

Photoredox Catalysis for C-H Functionalization

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful and mild technique for the C-H functionalization of heteroarenes, including quinolines. nih.govrsc.org This approach avoids the high temperatures or harsh reagents required in many traditional functionalization reactions. nih.gov

The general mechanism involves a photocatalyst that, upon absorbing visible light, becomes excited and initiates a single-electron transfer (SET) process with a substrate. rsc.orgacs.org This generates highly reactive radical intermediates that can then engage in bond-forming reactions. For quinolines, this strategy has been successfully applied in Minisci-type reactions, where alkyl or acyl radicals are added to the electron-deficient quinoline ring. nih.gov This allows for the direct installation of functional groups onto the core structure without prior activation. Dual catalytic systems, combining photoredox catalysis with Brønsted acids or other transition metals, have further expanded the scope of these transformations, enabling complex functionalizations under mild conditions. mdpi.comnih.gov

Chemical Transformations and Derivatization of this compound

This compound is not only a synthetic target but also a valuable building block for creating more complex molecules. Its structure, featuring a nucleophilic amino group and an activatable quinoline ring, allows for a variety of chemical transformations.

Nucleophilic Substitutions on the Quinoline Ring

The functional groups on the this compound ring can participate in or be the target of nucleophilic substitution reactions. While the amino group at the C-4 position is relatively stable, it can be replaced by other functional groups under specific, often harsh, conditions.

A more common strategy for derivatization involves starting with a quinoline that has a good leaving group at the C-4 position, such as a chlorine atom. The synthesis of 4-aminoquinolines frequently proceeds via nucleophilic aromatic substitution, where an amine displaces a chloride at the C-4 position of a 4-chloroquinoline (B167314) precursor. smolecule.com

Furthermore, if other positions on the quinoline ring are functionalized with halogens, these can serve as handles for nucleophilic substitution. For example, in 6-bromo-8-methylquinolin-4-amine, the bromine atom can be readily substituted by various nucleophiles, providing a route to a wide array of derivatives. evitachem.com Similarly, related quinolinone structures can undergo nucleophilic substitution at the 4-position to introduce amino, hydrazino, or azido (B1232118) groups. mdpi.com

Table 2: Nucleophilic Substitution Reactions for Derivatization

| Starting Material Type | Position of Substitution | Nucleophile | Product Type |

|---|---|---|---|

| 4-Chloro-8-methylquinoline | C-4 | Amines | 4-Amino-8-methylquinoline derivatives. smolecule.com |

| 6-Bromo-8-methylquinolin-4-amine | C-6 | Alkyl/Aryl groups (via coupling) | 6-Substituted-8-methylquinolin-4-amine derivatives. evitachem.com |

Oxidation and Reduction Reactions Affecting the Quinoline Core

The quinoline core and its substituents in this compound can undergo various oxidation and reduction reactions, leading to significant structural modifications.

Oxidation:

The tertiary nitrogen atom in the quinoline ring can be oxidized to form the corresponding quinoline N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids.

The amino group at the C-4 position can be oxidized to a nitro group using strong oxidizing agents. smolecule.com

Oxidation can also lead to the formation of a quinolinone, where the C-4 amino group is replaced by a carbonyl group, yielding 8-methylquinolin-4(1H)-one.

Reduction:

The entire quinoline ring system can be modified. The reduction of this compound can cleave the amino group to yield 8-methylquinoline.

If the compound is first converted to its quinolinone form, the ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Catalytic hydrogenation, for instance with palladium on carbon, is another method used for reduction reactions on quinoline derivatives. smolecule.com

Table 3: Oxidation and Reduction of this compound and Analogs

| Reaction Type | Reagent | Affected Part of Molecule | Product |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide / Peracids | Ring Nitrogen | This compound N-oxide. |

| Oxidation | Strong Oxidizing Agents | C-4 Amino Group | 8-Methyl-4-nitroquinoline. smolecule.com |

| Reduction | Reducing Agents (e.g., LiAlH₄) | C-4 Amino Group | 8-Methylquinoline. |

Formation of Conjugates and Hybrid Molecules

The strategic design of conjugates and hybrid molecules incorporating the this compound scaffold is a key area of research aimed at enhancing or modifying biological activity. This approach, often termed molecular hybridization, involves covalently linking the quinoline core to other pharmacophores, such as amino acids, or other heterocyclic systems. nih.gov These synthetic strategies leverage the chemical reactivity of the quinoline ring and its substituents to create novel molecular entities.

One of the primary methods for creating conjugates involves the formation of an amide bond between an amino-substituted quinoline and a carboxylic acid-containing molecule, such as an amino acid. acs.org In a typical procedure, 8-quinolinamines, including analogs with a methyl group at the C-4 position, are reacted with N-α-butoxycarbonyl (Boc)-protected amino acids. acs.orgacs.org The coupling is commonly facilitated by a dehydrating agent like 1,3-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dichloromethane (B109758) (CH2Cl2). acs.org This method allows for the linkage of both hydrophobic and hydrophilic amino acids to the quinoline core. acs.org The reactive amino group of certain amino acids, like lysine (B10760008) and ornithine, is protected with a Boc group during this process to ensure selective amide bond formation. acs.org

Another approach to forming hybrid molecules is through the reaction of amino-functionalized quinolinones with other bioactive moieties like cinnamic acid derivatives. nih.gov For instance, 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one, an analog of this compound, can be condensed with various substituted cinnamic acids. nih.gov This reaction is typically carried out by refluxing the two components in ethanol in the presence of fused sodium acetate, leading to the formation of a new class of hybrid molecules combining the structural features of both quinolinone and cinnamic acid. nih.gov

The synthesis of quinoline-quinone hybrids represents another strategy. mdpi.com These molecules are formed through condensation reactions that link a quinoline derivative to a 1,4-quinone moiety. mdpi.com

"Click chemistry" provides a powerful and efficient method for creating complex hybrid molecules. sigmaaldrich.com The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is a prominent example, forming a stable 1,2,3-triazole ring that links two different molecular fragments. sigmaaldrich.comacs.org This methodology can be applied to synthesize 1,2,3-triazole-8-quinolinol hybrids. acs.org In this process, a quinoline core functionalized with an azide or alkyne group is reacted with a partner molecule bearing the complementary functionality, creating a stable, covalently linked hybrid molecule. sigmaaldrich.comacs.org The azide and alkyne groups are generally inert to many biological molecules, making this a highly chemoselective conjugation strategy. sigmaaldrich.comnih.gov

Below are tables summarizing these synthetic approaches.

Table 1: Synthesis of Amino Acid Conjugates of Quinolinamine Analogs

| Quinoline Core | Conjugated Molecule | Coupling Agent/Reagents | Solvent | Reference |

|---|---|---|---|---|

| 5-Alkoxy-2-tert-butyl-8-quinolinamines | N-α-Boc-protected amino acids (hydrophobic and hydrophilic) | 1,3-Dicyclohexylcarbodiimide (DCC) | Dichloromethane (CH2Cl2) | acs.org |

Table 2: Synthesis of Hybrid Molecules from Quinoline Analogs

| Quinoline Analog | Partner Molecule | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | Substituted cinnamic acids | Condensation | Fused sodium acetate, ethanol, reflux | nih.gov |

| 8-Hydroxyquinoline (B1678124) (functionalized as 5-(azidomethyl)quinolin-8-ol) | Alkynes (e.g., ethyl 2-cyano-3-cyclopropylacrylate) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Not specified | acs.org |

| 8-Hydroxyquinoline derivatives | 1,4-Quinone derivatives | Condensation | Not specified | mdpi.com |

Biological Activity Spectrum and Mechanistic Elucidation of 8 Methylquinolin 4 Amine and Its Derivatives

Antimalarial Activity Studies

The quinoline (B57606) ring is a key pharmacophore in many antimalarial drugs, such as chloroquine (B1663885). mdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective antimalarial agents. plos.org Derivatives of 8-methylquinolin-4-amine have shown promise in this area.

In Vitro Antiplasmodial Efficacy against Drug-Sensitive and Drug-Resistant Plasmodium Strains

Derivatives of 8-quinolinamine have demonstrated significant in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. For instance, a series of 8-quinolinamines with alkoxy groups at the C-5 position and an ethyl group at the C-4 position exhibited higher in vitro efficacy than chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. nih.gov The introduction of a methyl group at the C-4 position in some 8-quinolinamine derivatives, however, led to a significant decrease in antimalarial activity. acs.org

In one study, nopol-based 8-aminoquinolyl amides showed moderate activity against the chloroquine-sensitive Pf3D7 strain of P. falciparum, while the corresponding 4-aminoquinolyl analogs were generally more active against the multidrug-resistant K1 strain. nih.gov Specifically, the addition of a chloro substituent at the C7 position of an amide derivative resulted in sub-micromolar efficacy against the PfK1 strain. nih.gov

Another study on 4-aminoquinoline (B48711) hydrazone analogues revealed potent activity against the multidrug-resistant K1 strain of P. falciparum, with IC₅₀ values in the nanomolar range after a 72-hour incubation period. nih.govresearchgate.net These compounds were also found to be active against the 3D7 (chloroquine-sensitive) and Dd2 (multidrug-resistant) strains, suggesting no cross-resistance. nih.gov

| Compound/Derivative Class | P. falciparum Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 8-Quinolinamines with C-5 alkoxy and C-4 ethyl groups | CQS and CQR | Higher in vitro efficacy than chloroquine. | nih.gov |

| 8-Quinolinamines with C-4 methyl group | Not specified | Dramatic loss of antimalarial activity. | acs.org |

| Nopol-based 8-aminoquinolyl amides | Pf3D7 (CQS) | Moderately active. | nih.gov |

| Nopol-based 4-aminoquinolyl amides | K1 (multidrug-resistant) | Generally more active than 8-aminoquinolyl counterparts. | nih.gov |

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant), 3D7 (CQS), Dd2 (multidrug-resistant) | Potent activity with IC₅₀ values in the nanomolar range after 72 hours. No cross-resistance observed. | nih.govresearchgate.net |

In Vivo Antiplasmodial Efficacy in Established Rodent Malaria Models

Several derivatives of 8-quinolinamine have shown significant in vivo antimalarial efficacy in rodent models. In one study, the most promising 8-quinolinamine analogues cured all infected Swiss mice at a dose of 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis. nih.govacs.org Another study involving a 4-aminoquinoline hydrazone derivative demonstrated suppression of parasitemia in mice infected with P. yoelii at doses of 20 mg/kg and 5 mg/kg. nih.gov

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, designated MG3, was found to be orally active in P. berghei, P. chabaudi, and P. yoelii rodent models, with efficacy comparable or superior to chloroquine. nih.gov Similarly, a quinolizidine-modified 4-aminoquinoline, AM1, showed high oral efficacy in both P. berghei and P. yoelii mouse models, with IC₅₀ values comparable or better than those of chloroquine. griffith.edu.au

The standard method for evaluating in vivo antimalarial efficacy is the 4-day suppressive test developed by Peters. excli.de This test involves inoculating mice with parasitized erythrocytes and then administering the test compounds orally for four consecutive days. excli.de

| Compound/Derivative Class | Rodent Model | Key Findings | Reference |

|---|---|---|---|

| 8-Quinolinamine analogues | P. berghei (drug-sensitive), P. yoelii nigeriensis (multidrug-resistant) | Cured all mice at 25 mg/kg/day and 50 mg/kg/day, respectively. | nih.govacs.org |

| 4-Aminoquinoline hydrazone derivative | P. yoelii | Suppression of parasitemia at 20 mg/kg and 5 mg/kg. | nih.gov |

| MG3 (pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline) | P. berghei, P. chabaudi, P. yoelii | Orally active with efficacy comparable or better than chloroquine. | nih.gov |

| AM1 (quinolizidine-modified 4-aminoquinoline) | P. berghei, P. yoelii | High oral efficacy with IC₅₀ values comparable or better than chloroquine. | griffith.edu.au |

Molecular Mechanisms of Antimalarial Action

The primary mechanism of antimalarial action for many quinoline derivatives, including this compound, is the inhibition of the heme detoxification pathway in Plasmodium species. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline pigment called hemozoin. Quinoline-based drugs are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. nih.gov

Computational studies on a highly potent 4-aminoquinoline derivative suggest a unique mode of binding to heme, which may contribute to its high antiplasmodial activity. plos.org The beta-hematin inhibitory activity (BHIA) assay is an in vitro method used to confirm the ability of compounds to inhibit hemozoin formation. nih.gov

Antimicrobial Activity Investigations

Quinoline derivatives have also been investigated for their potential as antimicrobial agents.

Antibacterial Spectrum and Cellular Targets

Quinolones are a class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. acs.orgmdpi.com This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death. oup.com In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. mdpi.comwikipedia.org

Some 8-methoxy-4-methyl-quinoline derivatives have shown potent antibacterial activity against various bacterial strains. researchgate.net In one study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity, with one hybrid compound demonstrating a potent effect against most of the tested Gram-positive and Gram-negative strains. nih.gov Molecular docking studies suggested that this compound might target both bacterial LptA and Topoisomerase IV proteins, indicating a dual-target mechanism. nih.gov Another study reported that ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate exhibited broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a proposed mechanism of DNA gyrase inhibition. vulcanchem.com

| Compound/Derivative Class | Bacterial Strains | Proposed Cellular Target(s) | Reference |

|---|---|---|---|

| 8-Methoxy-4-methyl-quinoline derivatives | Various | Not specified | researchgate.net |

| Quinolone coupled hybrid | Gram-positive and Gram-negative strains | LptA and Topoisomerase IV | nih.gov |

| Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate | S. aureus, E. coli | DNA gyrase | vulcanchem.com |

Antifungal Efficacy against Pathogenic Fungi

Several studies have highlighted the antifungal potential of quinoline derivatives. A series of 8-quinolinamines demonstrated promising in vitro antifungal activity against a range of pathogenic fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govacs.org

In another study, some quinoline derivatives showed selective antifungal action, with some compounds being more effective against Candida species and others demonstrating potent activity against dermatophytes. nih.gov Furthermore, a series of 8-hydroxyquinoline (B1678124) derivatives were found to have remarkable antifungal activity against several phytopathogenic fungi. rsc.org One particular compound from this series exhibited broad-spectrum antifungal and antibacterial activities. rsc.org Another study reported that ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate was effective against Candida albicans. vulcanchem.com

| Compound/Derivative Class | Fungal Pathogens | Key Findings | Reference |

|---|---|---|---|

| 8-Quinolinamines | C. albicans, C. glabrata, C. krusei, C. neoformans, A. fumigatus | Promising in vitro antifungal activity. | nih.govacs.org |

| Quinoline derivatives | Candida spp., Dermatophytes | Selective antifungal action. | nih.gov |

| 8-Hydroxyquinoline derivatives | Phytopathogenic fungi | Remarkable antifungal activity. | rsc.org |

| Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate | C. albicans | Effective against this pathogen. | vulcanchem.com |

Antileishmanial Activity

The quinoline scaffold, particularly the 8-aminoquinoline (B160924) series, has been a significant source of compounds with antileishmanial properties. nih.gov Derivatives of this compound are part of this broader class and have been investigated for their efficacy against various Leishmania species. Research has demonstrated that several 8-quinolinamine derivatives exhibit potent in vitro antileishmanial activities, with some showing efficacy comparable to the standard drug pentamidine. acs.orgacs.org

A notable example is sitamaquine (B1681683), an 8-aminoquinoline analogue that incorporates a 4-methylquinoline (B147181) moiety. parasite-journal.orgnih.gov It has been evaluated as an oral drug for treating visceral leishmaniasis. nih.gov Studies on its mechanism reveal that sitamaquine targets the parasite's mitochondrial function. It induces a dose-dependent inhibition of respiratory chain complex II (succinate dehydrogenase) in Leishmania donovani promastigotes. nih.govresearchgate.net This inhibition leads to a decrease in intracellular ATP levels, a drop in the mitochondrial electrochemical potential, and an increase in reactive oxygen species (ROS). nih.govresearchgate.net The culmination of these effects is an apoptosis-like cell death in the Leishmania parasites. nih.gov

Other related compounds, such as tafenoquine, also target the parasite's respiratory chain, specifically complex III, to provoke apoptosis. nih.gov Modifications to the quinoline core, such as the introduction of a 4-methyl group to primaquine (B1584692) derivatives, have been shown to increase activity against L. donovani. scispace.com The in vitro efficacy of several 8-quinolinamine derivatives against Leishmania is summarized in the table below.

| Compound Class | Activity Metric | Value | Reference |

|---|---|---|---|

| 8-Quinolinamines | IC50 | 0.84–5.0 µg/mL | acs.orgacs.org |

| 8-Quinolinamines | IC90 | 1.95–7.0 µg/mL | acs.orgacs.org |

| Sitamaquine | ED50 (vs. amastigotes) | 2.9 to 19.0 µM | parasite-journal.orgnih.gov |

| 4-Methyl Primaquine Derivative | EC50 (vs. L. donovani) | 5.09 µM | scispace.com |

Membrane Permeability Alterations in Microorganisms

The ability of quinoline-based compounds to interact with and alter the permeability of microbial membranes is a recognized aspect of their biological activity. While direct studies on this compound are limited, research on structurally related compounds provides insight into this mechanism. The physicochemical properties of the substituents on the quinoline ring, such as hydrophobicity and electronic effects, play a crucial role. For instance, the presence of hydrophobic groups is thought to enhance activity by improving membrane permeability. Conversely, certain electron-withdrawing groups may reduce membrane permeability when compared to the methyl group.

Studies on 8-hydroxyquinoline derivatives have shown that the length of an attached hydrocarbon chain influences their ability to attack the bacterial membrane, suggesting that appropriate lipophilicity facilitates membrane disruption and subsequent cell death. nih.gov More broadly, some quinoline derivatives are known to act as inhibitors of membrane permeability. rasayanjournal.co.in Recent research on novel pyridinium (B92312) compounds, which share structural motifs with quinolines, demonstrated that they could effectively increase the membrane permeability of both Gram-positive and Gram-negative bacteria. acs.org This suggests that the quinoline scaffold is amenable to modifications that can modulate its interaction with and disruption of microbial cell membranes.

Anticancer Activity Profiling

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines

This compound and its derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The 4-aminoquinoline scaffold is a key pharmacophore in the design of potential anticancer agents. farmaceut.org Numerous studies have reported the cytotoxic effects of these compounds against cell lines including, but not limited to, breast (MCF-7), colon (HCT-116), ovarian (A2780), liver (HepG2), cervical (HeLa), and pancreatic cancer cells. nih.govnih.govmerckmillipore.comnih.gov

For example, novel quinoline-based analogues of combretastatin (B1194345) A-4, which include a methylquinoline moiety, exhibited potent inhibitory activity against MCF-7, HL-60, HCT-116, and HeLa cells, with some IC₅₀ values in the nanomolar range. nih.gov Similarly, N-aryl-trimethoxy quinolin-4-amine derivatives showed significant cytotoxicity against both sensitive (A2780, MCF-7) and resistant (A2780/RCIS, MCF-7/MX) cancer cell lines. nih.gov Glycoconjugation of 8-aminoquinoline derivatives has also been explored as a strategy to enhance selectivity, with some resulting compounds showing improved cytotoxicity against HCT 116 and MCF-7 cancer cells compared to healthy cell lines. mdpi.com The antiproliferative efficacy of various derivatives is detailed in the table below.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline analogue of Combretastatin A-4 (Compound 12c) | MCF-7 (Breast) | 0.010 | nih.gov |

| Quinoline analogue of Combretastatin A-4 (Compound 12c) | HL-60 (Leukemia) | 0.015 | nih.gov |

| Quinoline analogue of Combretastatin A-4 (Compound 12c) | HCT-116 (Colon) | 0.042 | nih.gov |

| N-(4-benzoyl phenyl)-trimethoxy quinolin-4-amine (Compound 7e) | A2780 (Ovarian) | 0.89 | nih.gov |

| N-(4-benzoyl phenyl)-trimethoxy quinolin-4-amine (Compound 7e) | MCF-7 (Breast) | 1.55 | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic) | 2-16 (Concentration-dependent viability reduction) | merckmillipore.com |

| 8-AQ Glycoconjugate (Compound 17) | MCF-7 (Breast) | 78.1 | mdpi.com |

| 8-AQ Glycoconjugate (Compound 17) | HCT 116 (Colon) | 116.4 | mdpi.com |

| Cinnamic acid-quinolinone hybrid (Compound 5a) | HCT-116 (Colon) | 1.89 | nih.gov |

Molecular Mechanisms of Anticancer Action

Modulation of Cell Proliferation and Apoptosis Pathways

The anticancer effects of this compound and its derivatives are underpinned by their ability to modulate critical cellular signaling pathways that govern cell proliferation and apoptosis. Research suggests that these compounds can interfere with the PI3K/AKT/mTOR signaling pathway, a central regulator of cell survival and growth, thereby inhibiting proliferation and inducing programmed cell death (apoptosis). A derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was shown to suppress the Akt/mTOR pathway and induce endoplasmic reticulum (ER) stress, leading to both autophagic and apoptotic cell death in pancreatic cancer cells. merckmillipore.com

The induction of apoptosis is a common mechanism for quinoline derivatives. This is often achieved through the activation of caspases, key executioner enzymes in the apoptotic cascade, and the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP). merckmillipore.com Furthermore, many quinoline compounds, including those with a methylquinoline structure, can disrupt the cell cycle. nih.govnih.gov They have been observed to cause cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from dividing and leads to apoptosis. nih.govnih.gov Some derivatives also induce apoptosis through the nuclear export of the orphan nuclear receptor NR4A1 to the mitochondria. nih.gov

Enzyme and Receptor Binding Interactions

The molecular mechanisms of action for this compound derivatives also involve direct interactions with specific enzymes and cellular receptors. One of the well-documented mechanisms is the inhibition of tubulin polymerization. nih.govnih.gov Certain quinoline analogues of combretastatin A-4 function as microtubule destabilizers by binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, inducing mitotic arrest, and triggering apoptosis. nih.govnih.gov

Beyond the cytoskeleton, these compounds target other crucial enzymes. The parent compound, this compound, is known to interact with cytochrome P450 enzymes, which are involved in various metabolic processes. In the context of antimicrobial activity, which can inform on general enzyme inhibition potential, quinoline derivatives have been shown to inhibit bacterial DNA gyrase and type IV topoisomerase.

In cancer-specific pathways, quinoline derivatives have been identified as modulators of nuclear receptors. For example, certain derivatives act as ligands for the orphan nuclear receptor 4A1 (NR4A1), binding with low micromolar affinity and promoting its translocation to the mitochondria to induce apoptosis. nih.govsemanticscholar.org Other research has identified 4-amino-8-quinoline carboxamides as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38, an important target in immunotherapy and metabolic diseases. researchgate.net

Inhibition of Specific Oncogenic Targets (e.g., PI3K/AKT/mTOR, Survivin, Tubulin Polymerization, FtsZ)

The anticancer activity of this compound and its derivatives is often linked to their ability to interact with and inhibit key molecular targets that are crucial for the proliferation and survival of cancer cells. Research has identified several oncogenic pathways and proteins that are modulated by this class of compounds.

PI3K/AKT/mTOR Pathway Inhibition The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. frontiersin.orgrsc.org this compound and its derivatives have been investigated as inhibitors of this pathway. The mechanism of action for some quinoline derivatives involves interfering with the PI3K/AKT/mTOR signaling pathway, which can lead to the induction of apoptosis and inhibition of cancer cell proliferation.

Specifically, novel series of 4-acrylamido-quinoline and 3-amidoquinoline derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors. frontiersin.orgrsc.org One representative 4-acrylamido-quinoline compound, 8i , demonstrated remarkable inhibition against PI3Kα with an IC₅₀ value of 0.50 nM and also significantly inhibited other class I PI3Ks and mTOR. frontiersin.orgnih.gov In PC3 prostate cancer cells, which have a constitutively active PI3K pathway, this compound was shown to down-regulate key biomarkers of the pathway, including phospho-Akt (Ser473 and Thr308) and phospho-S6 ribosomal protein, at concentrations as low as 5 nM. frontiersin.orgnih.gov Similarly, a 3-amidoquinoline derivative, 15a , was identified as a potent PI3K/mTOR dual inhibitor, significantly inhibiting PI3Kα (IC₅₀ < 10 nM) and the phosphorylation of Akt at the Ser473 site in PC-3 cells. rsc.org

| Compound | Target | IC₅₀ (nM) | Cell Line | Effect | Reference |

| 8i (4-acrylamido-quinoline) | PI3Kα | 0.50 | - | Potent Inhibition | frontiersin.org, nih.gov |

| 15a (3-amidoquinoline) | PI3Kα | < 10 | - | Potent Inhibition | rsc.org |

| 15a (3-amidoquinoline) | mTOR | < 10 | - | Potent Inhibition | rsc.org |

Survivin Inhibition Survivin, the smallest member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in most cancers and plays a dual role in promoting cell division and inhibiting apoptosis, making it an attractive therapeutic target. nih.govnih.gov Derivatives based on a quinolin-8-ol scaffold, which is structurally related to this compound, have been developed as selective survivin inhibitors. nih.govplos.org

A key compound, UC-112 (5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol), and its subsequent derivative MX-106 were found to selectively suppress the expression of survivin, leading to cancer cell apoptosis. nih.govplos.org Further structural modifications led to the discovery of compound 4g , which showed a four-fold improvement in activity over UC-112 based on average GI₅₀ values across the NCI-60 cancer cell line panel. plos.org Western blot analyses confirmed that these compounds selectively decrease survivin protein levels without significantly affecting other IAP family members. nih.govplos.org

| Compound | Average GI₅₀ (µM) (NCI-60 Panel) | Mechanism | Reference |

| UC-112 | 2.2 | Selective survivin suppression | plos.org |

| 4g | 0.5 | Selective survivin suppression | plos.org |

| MX-106 | Not specified | Selective survivin suppression | nih.gov |

Tubulin Polymerization Inhibition Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure, and they form the mitotic spindle required for chromosome segregation during cell division. mdpi.com Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. nih.gov Several quinoline-based compounds have been designed as tubulin polymerization inhibitors, often by functioning as analogues of combretastatin A-4 (CA-4), a natural product that binds to the colchicine site on tubulin. mdpi.comnih.gov

A series of 5,6,7-trimethoxy quinoline derivatives, including N-aryl-trimethoxy quinolin-4-amines, have shown significant cytotoxic activity by inhibiting tubulin polymerization. nih.gov Compounds 7e and 7f from this series arrested cancer cells in the G2/M phase of the cell cycle and were shown to inhibit tubulin polymerization in a manner similar to CA-4. nih.gov Another study reported a novel series of quinoline derivatives of CA-4, where compound 12c (containing a 2-methoxy-8-methylquinolin-3-yl moiety) exhibited potent inhibitory activity against various cancer cell lines with IC₅₀ values ranging from 0.010 to 0.042 µM. nih.gov This compound was found to inhibit tubulin polymerization, leading to G₂/M phase arrest and apoptosis. nih.gov

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| 12c | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | Tubulin polymerization inhibition | nih.gov |

| 7e | A2780, A2780/RCIS, MCF-7, MCF-7/MX | Not specified (Significant cytotoxicity) | Tubulin polymerization inhibition | nih.gov |

| 7f | A2780, A2780/RCIS, MCF-7, MCF-7/MX | Not specified (Significant cytotoxicity) | Tubulin polymerization inhibition | nih.gov |

| 19h | Four cancer cell lines | 0.02 - 0.04 | Tubulin polymerization inhibition (IC₅₀: 1.32 µM) | mdpi.com |

FtsZ Inhibition Filamenting temperature-sensitive mutant Z (FtsZ) is a protein essential for cell division in most bacteria, acting as a homolog to eukaryotic tubulin. nih.gov It forms a ring-like structure (Z-ring) at the division site, which is a critical step in bacterial cytokinesis, making it an attractive target for novel antibacterial agents. nih.govtandfonline.com

Quinoline and quinolinium derivatives have been identified as inhibitors of FtsZ. nih.govtandfonline.com A lead quinoline, compound 1 , showed good activity against Mycobacterium tuberculosis (Mtb) FtsZ. nih.gov In another study, a series of novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives were found to disrupt the GTPase activity and dynamic assembly of FtsZ, leading to the inhibition of bacterial cell division. tandfonline.com Specifically, compound A2 from this series showed a 70% inhibitory effect on FtsZ's GTP hydrolysis at a concentration of 16 µg/mL. tandfonline.com Similarly, thiazole-quinolinium derivatives 4a4 and 4b4 were shown to stimulate FtsZ polymerization, disrupting its normal dynamics and Z-ring formation. rsc.org

| Compound Class/Derivative | Target | Effect | Reference |

| Compound 1 (quinoline derivative) | Mtb FtsZ | Inhibition of polymerization | nih.gov |

| A2 (3-methylbenzo[d]thiazol-methylquinolinium) | SaFtsZ | 70% inhibition of GTPase activity at 16 µg/mL | tandfonline.com |

| 4a4 and 4b4 (thiazole-quinolinium) | Bacterial FtsZ | Stimulation of FtsZ polymerization, disruption of Z-ring | rsc.org |

Activation of Detoxifying Enzymes (e.g., DT-Diaphorase NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that plays a crucial role in cellular protection against oxidative stress and xenobiotics. mdpi.comisciii.es It catalyzes the two-electron reduction of quinones to their more stable hydroquinone (B1673460) forms, preventing the generation of reactive oxygen species (ROS) that can result from one-electron reductions. isciii.es High levels of NQO1 have been found in various human solid tumors, making it a target for bioreductive anticancer drugs. mdpi.com

Studies have shown that certain quinoline derivatives can act as substrates for and activators of NQO1. mdpi.comnih.gov A series of hybrid molecules connecting a 1,4-quinone moiety to a quinoline structure were synthesized and evaluated for their interaction with NQO1. mdpi.comnih.gov An enzymatic assay measuring the oxidation of NADPH to NADP⁺ confirmed that these hybrid compounds are suitable substrates for NQO1, with some showing increased enzymatic conversion rates relative to the known NQO1 substrate, streptonigrin. mdpi.com The cytotoxic activity of these hybrids was found to increase in cell lines with higher NQO1 protein levels, such as breast (MCF-7, T47D) and lung (A549) cancer cells, suggesting that NQO1-mediated activation contributes to their anticancer effect. mdpi.com Molecular docking studies further supported the probable interaction between these quinoline-quinone hybrids and the NQO1 protein. mdpi.comnih.gov

Other Pharmacological Activities

Antioxidant Capacity and Reactive Oxygen Species Scavenging Mechanisms

Reactive oxygen species (ROS) are implicated in numerous pathological conditions when their production overwhelms the cell's natural antioxidant defense mechanisms, leading to oxidative stress. psu.edu Quinoline derivatives have been investigated for their potential as antioxidants. researchgate.net The antioxidant activity often stems from their ability to donate a hydrogen atom or an electron to stabilize free radicals. researchgate.net

| Compound | Assay | Concentration | % Inhibition | Reference |

| 2-methylquinoline-4-carboxylic acid | DPPH | 5 mg/L | 30.25% | ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | 40.43% | ui.ac.id |

Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govontosight.airesearchgate.net

A series of novel 8-quinolinesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Compound 3l emerged as a potent agent, inhibiting the production of nitric oxide (NO), TNF-α, and IL-1β with IC₅₀ values of 2.61, 9.74, and 12.71 μM, respectively. nih.gov Mechanistic studies revealed that compound 3l acts as an inhibitor of the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.gov Molecular docking showed it binds to the lipopolysaccharide (LPS) binding site of the complex, thereby preventing TLR4 activation by disrupting its dimerization. This blockade subsequently inhibits the downstream activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov The therapeutic potential of compound 3l was further confirmed in a rat model of adjuvant-induced arthritis. nih.gov

| Compound | Target | IC₅₀ (µM) | Mechanism | Reference |

| 3l (8-quinolinesulfonamide derivative) | NO Production | 2.61 ± 0.39 | TLR4/MD-2 Inhibition | nih.gov |

| 3l (8-quinolinesulfonamide derivative) | TNF-α Production | 9.74 ± 0.85 | TLR4/MD-2 Inhibition | nih.gov |

| 3l (8-quinolinesulfonamide derivative) | IL-1β Production | 12.71 ± 1.34 | TLR4/MD-2 Inhibition | nih.gov |

Ion Channel Modulation and Calcium Homeostasis Regulation (e.g., SERCA Activation)

The Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a crucial ion pump responsible for transporting Ca²⁺ from the cytosol into the sarcoplasmic reticulum, a process vital for muscle relaxation and maintaining calcium homeostasis. biorxiv.org Dysregulation of SERCA function is linked to various pathologies, including heart failure and neurodegenerative diseases. researchgate.netnih.gov

Quinoline derivatives have been shown to modulate SERCA activity, acting as both inhibitors and activators. Several 4-aminoquinoline derivatives were found to inhibit the rabbit sarcoplasmic reticulum Ca²⁺-ATPase (SERCA1) with IC₅₀ values in the micromolar range. nih.govsemanticscholar.org For instance, the compounds NF1058 and NF1442 yielded IC₅₀ values of 8.0 µM and 1.3 µM, respectively. nih.gov The mechanism of inhibition involves interference with Ca²⁺ binding and the subsequent Ca²⁺-dependent enzyme activation step. nih.govsemanticscholar.org

Conversely, other quinoline derivatives have been identified as SERCA activators. The small molecule CDN1163 (N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide), an 8-aminoquinoline derivative, was found to activate SERCA2a in a concentration-dependent manner. biorxiv.org This activation can help restore calcium homeostasis in pathological conditions. For example, pretreatment with CDN1163 was shown to alleviate cardiac fibrosis and Ca²⁺ overload in an animal model where SERCA expression was downregulated. researchgate.net

| Compound | Target | Effect | IC₅₀ / Effective Concentration | Reference |

| NF1442 (4-aminoquinoline derivative) | SERCA1 | Inhibition | 1.3 µM | nih.gov |

| NF1058 (4-aminoquinoline derivative) | SERCA1 | Inhibition | 8.0 µM | nih.gov |

| CDN1163 (N-(2-methylquinolin-8-yl)...) | SERCA2a | Activation | 10 µM (maximal stimulatory effect) | biorxiv.org |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 8 Methylquinolin 4 Amine Derivatives

Positional and Substituent Effects on Bioactivity

The specific placement and chemical nature of substituents on the 8-Methylquinolin-4-amine framework are pivotal in defining the compound's biological profile. SAR studies have systematically explored how different functional groups at various positions modulate activity, providing a roadmap for targeted molecular design.

Influence of Methyl Group Position (e.g., at C-8)

The position of methyl groups on a quinoline (B57606) ring can strongly influence cytotoxic and antimicrobial activities. nih.gov While substitutions at positions 2 and 3 of the quinoline ring have been found to be more active against certain cancer cell lines, modifications at positions 4 and 8 are also significant. orientjchem.org The methyl group at the C-8 position, as in this compound, impacts the molecule's steric and electronic properties. This can affect how the molecule docks with biological receptors and can also serve as a synthetic handle for further chemical modifications. researchgate.net For example, studies on other quinoline derivatives have shown that introducing a methyl group can sometimes reduce a compound's specific activity, underscoring the critical importance of its placement. medicine.dp.ua

Table 1: Effect of Methyl Group Position on Quinoline Derivative Activity

| Compound Scaffold | Methyl Group Position(s) | Observed Effect on Bioactivity | Reference(s) |

|---|---|---|---|

| Indolo[2,3-b]quinolines | Various, including on pyridine (B92270) nitrogen | Position and number strongly influenced antimicrobial and cytotoxic activity. nih.gov | nih.gov |

| Quinoline Derivatives | Positions 2 and 3 vs. 4 and 8 | Substitutions at C-2 and C-3 were found to be more active against certain cancer cell lines than those at C-4 and C-8. orientjchem.org | orientjchem.org |

Role of Amine Substitutions and their Chemical Environment

The 4-amino group is a primary site for chemical modification to modulate biological activity. The introduction of an alkyl group, such as a methyl group, to form a 4-methylaminoquinoline is expected to influence the delocalization of the nitrogen's lone pair, thereby altering its binding characteristics and biological effects. acs.org For related 4-aminoquinoline (B48711) antimalarials, modifications to the side chain attached to the amino group are critical. Increasing the bulk of these side chains has been shown to enhance in vivo efficacy and overcome drug resistance, potentially by preventing metabolic dealkylation. ucsf.edu

A key finding in the SAR of 4-aminoquinolines is the importance of a hydrogen bond acceptor on the alkyl substituent of the amine. ucsf.edu This feature allows for the formation of an intramolecular hydrogen bond, which is crucial for potency against resistant strains. ucsf.edunih.gov The presence of a basic terminal amine in the side chain is also considered an essential pharmacophore for certain activities, such as leishmanicidal effects. frontiersin.org A concrete example is the derivative N-[2-(2-Methoxyphenoxy)ethyl]-4-[(8-methylquinolin-4-yl)amino]benzamide (G20), which features a complex substitution on the 4-amino group and has demonstrated significant anti-influenza virus activity. nih.gov

Table 2: Impact of Amine Substitution on 4-Aminoquinoline Derivative Activity

| Base Scaffold | Amine Substitution | Key Finding | Reference(s) |

|---|---|---|---|

| 4-Aminoquinoline | Alkylation of 4-amino group | Expected to influence electronic delocalization and biological activity. acs.org | acs.org |

| 4-Aminoquinoline (Antimalarial) | Bulky groups on distal amine side chain | Increased in vivo efficacy and decreased cross-resistance. ucsf.edu | ucsf.edu |

| 4-Aminoquinoline (Antimalarial) | Hydrogen bond acceptor on side chain | Crucial for potency against resistant strains due to intramolecular hydrogen bonding. ucsf.edunih.gov | ucsf.edunih.gov |

| Amodiaquine (B18356) Analogs (Leishmanicidal) | Basic terminal amine | Essential pharmacophore for leishmanicidal activity. frontiersin.org | frontiersin.org |

Impact of Halogenation on Pharmacological Profiles

The introduction of halogen atoms to the quinoline scaffold is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Halogenation can increase a compound's lipophilicity, which may improve its ability to penetrate cell membranes and cross the blood-brain barrier. preprints.orgmdpi.com In many instances, the presence of a halogen, such as chlorine or bromine, significantly enhances the antimalarial and anticancer activities of quinoline derivatives. orientjchem.orgrsc.org

Studies on halogenated quinolines (HQs) have shown them to be potent agents capable of eradicating drug-resistant Gram-positive bacteria and their biofilms. nih.gov The position of halogenation is critical; for instance, introducing an electron-withdrawing bromine atom at the C-7 position has been shown to increase antimicrobial potency in related compounds. Similarly, a chloro-substituent at the C-5 position of 8-hydroxyquinolines was found to decrease the pKa of both the hydroxyl group and the quinoline nitrogen, thereby altering the molecule's electronic properties and potential for interaction. nih.govacs.org

Effects of Alkoxy and Other Functional Groups

Alkoxy groups (such as methoxy (B1213986) or ethoxy) are another important class of substituents used to fine-tune the bioactivity of quinoline derivatives. The introduction of an alkoxy group at the C-6 position of 5,8-quinolinedione (B78156) derivatives led to an increase in activity against certain cancer cell lines. mdpi.com In the search for new anti-infectives, 8-quinolinamines bearing 5-alkoxy groups have demonstrated potent in vitro antimalarial and antileishmanial activities. acs.orgacs.org

Conversely, in some molecular contexts, alkoxy groups can reduce activity. For example, their presence at the 6th position of certain 2-((quinolin-4-yl)thio)acetic acid derivatives diminished their ability to stimulate rhizogenesis. medicine.dp.ua The position is paramount; a methoxy group at position 7 has been linked to improved antitumor activity in some quinoline-based anticancer drugs. orientjchem.org Furthermore, other functional groups like the hydroxyl group are also key. Derivatives of 4-chloro-2-methylquinolin-8-ol, which are structurally related to the target compound, have been used as intermediates in the synthesis of novel antitumor agents. tandfonline.com

Table 3: Influence of Alkoxy and Other Groups on Quinoline Bioactivity

| Scaffold | Substituent and Position | Observed Effect | Reference(s) |

|---|---|---|---|

| 5,8-Quinolinedione | Alkoxy at C-6 | Increased anticancer activity. mdpi.com | mdpi.com |

| 8-Quinolinamines | Alkoxy at C-5 | Potent antimalarial and antileishmanial activity. acs.orgacs.org | acs.orgacs.org |

| Quinoline Derivatives | Methoxy at C-7 | Improved antitumor activity. orientjchem.org | orientjchem.org |

| 2-((6-R-quinolin-4-yl)thio)acetic acid | Alkoxy at C-6 | Reduced rhizogenesis-stimulating activity. medicine.dp.ua | medicine.dp.ua |

Pharmacophore Elucidation and Lead Optimization Strategies

Modern drug design heavily relies on computational methods to identify and optimize lead compounds. Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinoline derivatives, pharmacophore models have been developed to identify novel inhibitors for various targets, including bacterial DNA gyrase and protein kinases. zu.edu.jonih.gov These models typically highlight the importance of features like hydrophobic regions, hydrogen bond acceptors and donors, and aromatic rings. nih.govmedsci.org

In studies of CDK1 inhibitors, pharmacophore modeling revealed that both the quinoline ring and the 4-amino substituent were critical features for bioactivity. zu.edu.jo Once a pharmacophore is established, it can be used as a 3D query to screen large virtual libraries of compounds to find new potential hits. nih.govmedsci.org This rational drug design approach, which integrates computational modeling with chemical synthesis and biological testing, is essential for lead optimization. preprints.orgmdpi.com For example, a structure-based rational design strategy was successfully used to develop novel antitumor agents based on the binding characteristics of known ligands to the Nur77 protein. tandfonline.com This synergy between in silico and experimental methods accelerates the discovery of new derivatives of this compound with improved therapeutic profiles.

Scaffold Hopping and Hybrid Molecule Approaches in this compound Design

In the pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists often employ advanced rational design strategies such as scaffold hopping and the creation of hybrid molecules. mdpi.com These approaches leverage the structural information of a known active compound, like this compound, to explore new chemical space and optimize biological activity. Scaffold hopping involves the replacement of a molecule's core structure with a bioisosteric equivalent, aiming to retain or improve biological activity while altering other properties like patentability or ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com The hybrid molecule approach, on the other hand, involves covalently linking two or more distinct pharmacophores to create a single entity that can interact with multiple biological targets or possess a combination of desired properties.

Scaffold Hopping

The fundamental premise of scaffold hopping is that the core quinoline ring of this compound may not be indispensable for its biological effects. who.int By replacing it with other ring systems that maintain a similar spatial arrangement of key functional groups, it is possible to discover entirely new classes of compounds. For instance, in the development of antimalarial agents based on the related 8-aminoquinoline (B160924) scaffold, research has demonstrated that replacing the quinoline nucleus with a naphthalene (B1677914) ring can yield compounds with retained, albeit sometimes toxic, activity. who.int This suggests that the precise heterocyclic system can be modified without a complete loss of function.

Further work on related quinoline compounds has utilized fragment-based and scaffold hopping strategies to identify novel chemotypes. researchgate.net For example, the 4-amino-7-chloroquinoline core of the drug amodiaquine has served as a template, leading to the discovery of imidazopyridine-based molecules as functionally distinct agents. researchgate.netresearchgate.net Similarly, systematic exploration of hinge-binding chemotypes for kinase inhibition has involved replacing fused 5,6-ring systems like azaindole with 6,6-fused systems such as quinoline or single 6-membered rings like pyrimidine. acs.orgchemrxiv.org These studies underscore the power of scaffold hopping to move from a known chemical series into novel structural classes.

Table 1: Examples of Scaffold Hopping Concepts from Quinoline-Related Structures

| Original Scaffold | "Hopped" Scaffold Example | Therapeutic Goal/Target | Rationale |

|---|---|---|---|

| 8-Aminoquinoline | Dimethoxynaphthalene who.int | Antimalarial | To determine if the quinoline nitrogen is essential for tissue schizontocidal activity. who.int |

| 4-Amino-7-chloroquinoline | Imidazopyridine researchgate.netresearchgate.net | Nurr1 Agonism | To discover novel chemotypes by replacing the quinoline core with a different bicyclic heterocycle. researchgate.net |

| 7-Azaindole (as kinase inhibitor) | 2-Methylquinoline chemrxiv.org | CAMKK2 Inhibition | To survey diverse hinge-binding heteroaromatic cores for improved potency and selectivity. acs.orgchemrxiv.org |

Hybrid Molecule Approaches

The strategy of creating hybrid molecules involves the rational combination of the this compound scaffold (or a close analog) with other molecular fragments known to possess desirable biological or physicochemical properties. This approach can yield chimeric compounds with dual-action mechanisms or enhanced target specificity.

A notable example is the design of novel antitumor agents based on a 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone framework. tandfonline.com In this design, the 8-hydroxy-2-methylquinoline moiety, a close relative of this compound, was fused with a benzoylhydrazone "tail". tandfonline.com This hybridization aimed to combine the quinoline's core structure with a fragment designed to interact with a vacant binding region on the Nur77 protein, a target in hepatocellular carcinoma. tandfonline.com The resulting hybrids were evaluated for their cytotoxic effects, with specific derivatives showing potent activity. tandfonline.com

Table 2: Cytotoxicity of Hybrid 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone Derivatives

| Compound | Structure of 'R' Group on Benzoylhydrazone | IC₅₀ (μM) against HepG2 Cells |

|---|---|---|

| TMHA33 | 4-Fluorophenyl | 1.53 ± 0.09 |

| TMHA35 | 4-Nitrophenyl | 1.18 ± 0.08 |

| TMHA37 | 3,4,5-Trimethoxyphenyl | 0.61 ± 0.04 |

Another application of molecular hybridization is seen in the development of selective topoisomerase I inhibitors. frontiersin.org Here, a 8-methylquinolin-2(1H)-one scaffold was functionalized at the 4-position with an amino linker connected to a (cyclopentyl(morpholino)methylene) group. frontiersin.org This created a hybrid molecule designed to interfere with DNA synthesis by inhibiting topoisomerase I, a mechanism relevant to anticancer therapies. frontiersin.org

Table 3: Quinoline-Amidine Hybrid Molecules as Topoisomerase Inhibitors

| Compound ID | Core Scaffold | Hybrid Moiety | Reported Activity |

|---|---|---|---|

| 4e | 8-methylquinolin-2(1H)-one | (Cyclopentyl(piperidin-1-yl)methylene)amino frontiersin.org | Selective Topoisomerase I inhibitor frontiersin.org |

| 4k | 8-methylquinolin-2(1H)-one | (Cyclopentyl(morpholino)methylene)amino frontiersin.org | Selective Topoisomerase I inhibitor frontiersin.org |

The concept extends to combining quinoline derivatives with natural products. For instance, hybrids of 8-aminoquinoline and melatonin (B1676174) have been investigated, seeking to merge the metal-chelating and potential antiparasitic properties of the quinoline core with the antioxidant capabilities of melatonin. These diverse examples illustrate that by rationally combining the this compound scaffold with other functional units, researchers can develop sophisticated molecules with tailored, multi-faceted activities.

Computational Chemistry Applications in 8 Methylquinolin 4 Amine Research

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the study of quinoline (B57606) amines as potential anticancer agents, molecular docking has been utilized to investigate their interaction with key proteins in signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. For instance, a derivative of 8-Methylquinolin-4-amine, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was identified as a potential inhibitor of this pathway. researchgate.net Docking simulations were performed against proteins like PI3K, PDK, AKT, and mTOR to understand the molecular basis of its activity.

The simulations revealed that the compound could fit into the ATP-binding site of these kinases. The binding energy, a calculated value that estimates the strength of the interaction, was a key metric. A lower binding energy suggests a more stable and potentially more potent interaction. The hydrophobic methyl group at the 8-position was noted to potentially contribute to the compound's activity. researchgate.net These studies provide a structural hypothesis for the observed biological activity and guide the synthesis of new derivatives with improved binding characteristics.

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| PI3K | -7.1 |

| PDK | -8.2 |

| AKT | -8.6 |

| mTOR | -7.5 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure, geometry, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and vibrational modes.

For quinoline derivatives, such as the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to optimize the molecular geometry and predict spectroscopic properties. researchgate.net Such studies can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Furthermore, these calculations can elucidate the electronic properties by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. For example, analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.9 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By building these models, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery pipeline.

The QSAR process involves several key steps. First, a dataset of compounds with known activities is collected. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties (e.g., dipole moment, partial charges). mdpi.com

Using statistical methods like multiple linear regression (MLR), a model is created that correlates a combination of these descriptors with the observed biological activity. mdpi.com For quinoline derivatives, QSAR models have been developed to predict their activity as inhibitors of targets like P-glycoprotein, which is involved in cancer multidrug resistance. nih.gov Although a specific QSAR model for this compound is not detailed in the available literature, the methodology is broadly applicable. Such a model could predict its potential efficacy against various biological targets based on calculated descriptors, guiding its prioritization for synthesis and experimental testing.

Simulation of Reaction Mechanisms and Catalysis

Computational chemistry is also vital for understanding how chemical reactions occur. By simulating reaction pathways, researchers can investigate transition states, calculate activation energies, and determine the most likely mechanism for a given transformation. This is particularly useful in the study of catalysis, where understanding the role of the catalyst is key to optimizing the reaction.

The 8-methylquinoline (B175542) scaffold is a substrate in various transition metal-catalyzed reactions, particularly those involving the functionalization of the C(sp³)–H bond of the methyl group. researchgate.net For example, ruthenium(II) and rhodium(III) complexes have been used to catalyze amidation and alkylation reactions at this position. researchgate.netresearchgate.net

Computational simulations, often using DFT, can be employed to model the entire catalytic cycle. This includes the initial coordination of the 8-methylquinoline to the metal center, the C-H bond activation step (often the rate-determining step), the insertion of the coupling partner, and the final reductive elimination to release the product and regenerate the catalyst. researchgate.net These simulations can explain the observed selectivity and reactivity, providing a rationale for why certain catalysts are effective and suggesting modifications to the catalyst or reaction conditions to improve yield and efficiency. For instance, studies on chiral derivatives like 8-amino-5,6,7,8-tetrahydroquinoline in asymmetric catalysis rely on understanding the conformational changes and interactions within the metal-ligand complex during the reaction. mdpi.com

Research Applications and Future Perspectives of 8 Methylquinolin 4 Amine

8-Methylquinolin-4-amine as a Core Scaffold for New Therapeutic Agent Development